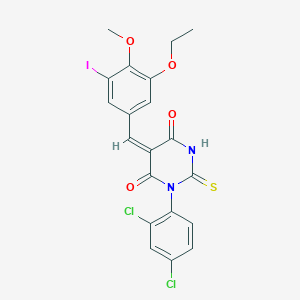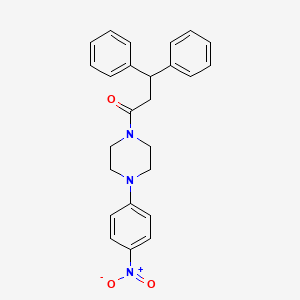![molecular formula C15H23NO2S3 B4922922 N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMETB belongs to the family of sulfonamide compounds, which have been widely studied for their pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is not fully understood. However, it has been suggested that N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and carbonic anhydrase IX. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base regulation and ion transport. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the synthesis of estrogen.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide on specific cellular processes. However, one limitation of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Future Directions
There are several future directions for research on N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the development of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide analogs with improved efficacy and reduced toxicity. Another area of research is the study of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide and its potential therapeutic applications in various diseases and conditions.
Synthesis Methods
The synthesis of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The first step is the reaction between 2-chloroethyl cyclohexyl sulfide and sodium ethoxide, which leads to the formation of 2-(cyclohexylthio)ethyl ethyl ether. The second step involves the reaction of this intermediate product with 4-methylthiobenzenesulfonyl chloride in the presence of triethylamine, resulting in the formation of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide.
Scientific Research Applications
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S3/c1-19-13-7-9-15(10-8-13)21(17,18)16-11-12-20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALSEPUNQLGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)


![3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)
![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)